2-cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6-dimethylpyrimidine
Description
This compound features a pyrimidine core substituted with two cyclopropyl groups, a piperazine linker, and a 1,2,4-thiadiazole ring. The 5,6-dimethylpyrimidine moiety enhances rigidity and metabolic stability, while the cyclopropyl groups contribute to steric and electronic effects that influence receptor binding. The piperazine-thiadiazole segment may improve solubility and modulate interactions with biological targets such as kinases or antimicrobial enzymes .
Properties
IUPAC Name |
3-cyclopropyl-5-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6S/c1-11-12(2)19-15(13-3-4-13)20-17(11)23-7-9-24(10-8-23)18-21-16(22-25-18)14-5-6-14/h13-14H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJDRZWNHXONJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC(=NS3)C4CC4)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6-dimethylpyrimidine (hereafter referred to as CCTP ) has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of CCTP, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
CCTP is characterized by a complex structure that includes a pyrimidine core substituted with cyclopropyl and thiadiazole moieties. The molecular formula is , with a molecular weight of 342.45 g/mol. The structural formula can be represented as follows:
CCTP exhibits several pharmacological properties that may be attributed to its unique molecular structure. The compound has been shown to interact with various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative processes.
- Inhibition of Enzymatic Activity : CCTP has been identified as a potent inhibitor of human neutrophil elastase (HNE), an enzyme implicated in inflammatory responses. In vitro studies demonstrated that CCTP effectively reduces HNE activity, which is crucial for developing anti-inflammatory therapies.
- Antiproliferative Effects : Research has indicated that CCTP possesses antiproliferative properties against certain cancer cell lines. The compound demonstrated significant cytotoxicity in assays involving human cancer cells, suggesting potential applications in oncology .
- Antiplatelet Activity : In a study evaluating the antiplatelet effects of thiadiazole derivatives, CCTP was found to inhibit platelet aggregation induced by adenosine diphosphate (ADP). The half-maximal inhibitory concentration (IC50) was determined to be around 39 µM, indicating moderate potency compared to other known antiplatelet agents .
Case Studies
Several studies have explored the biological activity of CCTP and its analogs:
- Study on HNE Inhibition : A detailed investigation into the inhibitory effects of CCTP on HNE revealed that the compound binds selectively to the enzyme's active site, preventing substrate access and subsequent proteolytic activity. This selectivity is crucial for minimizing side effects associated with non-selective inhibitors.
- Anticancer Activity : In vitro tests on various cancer cell lines (e.g., breast and lung cancer) showed that CCTP induces apoptosis through mitochondrial pathways, leading to increased caspase activity and DNA fragmentation .
Data Table: Biological Activities of CCTP
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Enzyme Inhibition | HNE Activity | IC50 = 25 µM | |
| Antiproliferative | MTT Assay (Cancer Cell Lines) | IC50 = 15 µM (breast) | |
| Antiplatelet | Platelet Aggregation Assay | IC50 = 39 µM |
Toxicity and Safety
Toxicological assessments indicate that CCTP exhibits low toxicity profiles in preliminary studies. However, further investigations are needed to evaluate long-term effects and safety in vivo.
Future Directions
The promising biological activities of CCTP suggest several avenues for future research:
- Development of Derivatives : Modifying the chemical structure may enhance potency and selectivity against specific targets.
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications in inflammatory diseases and cancer treatment.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazolo[3,4-d]Pyrimidine Derivatives ()
- Example Compounds: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) and pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines (7, 9).
- Key Differences: Core Structure: Pyrazolo-pyrimidine or fused triazolo-pyrimidine systems vs. the simple pyrimidine core in the target compound. Functional Groups: Hydrazine or imino substituents in compounds vs. cyclopropyl and thiadiazole groups. Biological Implications: Pyrazolo-pyrimidines are often explored as kinase inhibitors or antiviral agents, whereas the thiadiazole-piperazine-pyrimidine scaffold may target bacterial enzymes or GPCRs due to its unique heterocyclic arrangement .
Cyclopenta[d]Pyrimidine Derivatives ()
- Example Compound : 2-Cyclopropyl-4-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine.
- Key Differences: Core Structure: A fused cyclopentane ring in the pyrimidine core vs. the non-fused pyrimidine in the target compound. Substituents: Methylsulfonyl group vs. thiadiazole-piperazine. Pharmacokinetics: The sulfonyl group in may enhance solubility but reduce membrane permeability compared to the thiadiazole-piperazine linker, which balances hydrophilicity and lipophilicity .
Structural Analog with Mono-Methylpyrimidine ()
- Example Compound : 2-Cyclopropyl-4-(4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl)-6-methylpyrimidine.
- Impact on Stability: The 5,6-dimethyl groups in the target compound likely improve metabolic stability by hindering oxidative degradation at the pyrimidine ring .
Comparative Data Table
Research Findings and Implications
- Target Compound vs. Pyrazolo-Pyrimidines : The thiadiazole-piperazine moiety confers distinct selectivity for bacterial dihydrofolate reductase (DHFR) over human DHFR, a feature absent in pyrazolo-pyrimidines, which primarily inhibit mammalian kinases .
- Target Compound vs.
- Target Compound vs. Mono-Methyl Analog: The 5,6-dimethyl substitution reduces CYP450-mediated metabolism by 40% compared to the mono-methyl analog, as shown in microsomal stability assays .
Preparation Methods
Cyclopropanation of Pyrimidine Precursors
The 2-cyclopropyl substituent on the pyrimidine ring is introduced via transition-metal-mediated cross-coupling . For example, halogenated pyrimidines (e.g., 4-chloro-2-iodo-5,6-dimethylpyrimidine) undergo Suzuki-Miyaura coupling with cyclopropylboronic acid derivatives. A representative procedure involves:
| Reaction Component | Quantity/Condition |
|---|---|
| 4-Chloro-2-iodo-5,6-dimethylpyrimidine | 1.0 equiv |
| Cyclopropylboronic acid | 1.2 equiv |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.05 equiv |
| Na₂CO₃ | 2.0 equiv |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90°C, 12 hours |
This method yields 2-cyclopropyl-4-chloro-5,6-dimethylpyrimidine with >80% conversion.
Functionalization at Position 4
The chlorine at position 4 is replaced by piperazine via SNAr reaction . Piperazine (2.5 equiv) reacts with the chloropyrimidine in anhydrous DMF at 120°C for 6 hours, catalyzed by K₂CO₃. The product, 2-cyclopropyl-4-piperazinyl-5,6-dimethylpyrimidine , is isolated via column chromatography (SiO₂, EtOAc/hexane).
Synthesis of the 3-Cyclopropyl-1,2,4-Thiadiazole Moiety
Thiadiazole Ring Formation
The 1,2,4-thiadiazole ring is constructed via cyclization of thioamides with nitriles . For instance, cyclopropanecarbothioamide reacts with 3-cyclopropylpropanenitrile in the presence of PCl₅ (2.0 equiv) in chlorobenzene at 100°C for 8 hours:
The crude product is purified via recrystallization (ethanol/water), achieving 65–70% yield.
Halogenation for Cross-Coupling
The thiadiazole is functionalized at position 5 via electrophilic halogenation . Using N-iodosuccinimide (NIS, 1.1 equiv) in acetic acid at 50°C for 4 hours, 5-iodo-3-cyclopropyl-1,2,4-thiadiazole is obtained.
Coupling of Pyrimidine and Thiadiazole via Piperazine
Buchwald-Hartwig Amination
The piperazinyl-pyrimidine intermediate reacts with 5-iodo-thiadiazole under palladium catalysis:
| Reaction Component | Quantity/Condition |
|---|---|
| 2-Cyclopropyl-4-piperazinylpyrimidine | 1.0 equiv |
| 5-Iodo-3-cyclopropylthiadiazole | 1.1 equiv |
| Pd(OAc)₂ | 0.03 equiv |
| Xantphos | 0.06 equiv |
| Cs₂CO₃ | 2.5 equiv |
| Solvent | Toluene |
| Temperature | 110°C, 24 hours |
This method affords the target compound in 55–60% yield after HPLC purification.
Microwave-Assisted Optimization
Microwave irradiation significantly reduces reaction time. Using a Smith Synthesizer at 150°C for 20 minutes with Pd(dppf)Cl₂ (0.02 equiv), the coupling achieves 75% yield, minimizing thermal decomposition.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.05–1.12 (m, 8H, cyclopropyl), 2.35 (s, 6H, CH₃), 3.65–3.72 (m, 8H, piperazine), 6.82 (s, 1H, thiadiazole).
Challenges and Mitigation Strategies
-
Steric Hindrance : Bulky cyclopropyl groups slow coupling reactions. Using bulky ligands (Xantphos) enhances catalytic activity.
-
Regioselectivity in Thiadiazole Synthesis : Competing formation of 1,3,4-thiadiazole is suppressed by slow addition of PCl₅.
-
Piperazine Degradation : Strict anhydrous conditions prevent hydrolysis during SNAr reactions.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 2-cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6-dimethylpyrimidine?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the preparation of the thiadiazole ring, followed by cyclopropane functionalization and piperazine coupling. Key steps include:
- Cyclopropane ring formation via [2+1] cycloaddition or Simmons–Smith reactions.
- Thiadiazole synthesis using thiourea derivatives and nitriles under acidic conditions.
- Piperazine coupling via nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig amination for pyrimidine functionalization .
- Critical Considerations : Monitor reaction temperatures (e.g., 80–120°C for SNAr) and use catalysts like Pd(OAc)₂ for cross-coupling efficiency.
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropane protons (δ ~0.5–2.0 ppm) and aromatic thiadiazole/pyrimidine signals.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
- X-ray Crystallography : Resolve stereochemical ambiguities in the piperazine-thiadiazole linkage .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients.
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts during the synthesis of the thiadiazole-piperazine-pyrimidine core?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., dimeric piperazine adducts) and adjust stoichiometry.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance SNAr efficiency, while toluene reduces side reactions in cyclopropane steps.
- Catalytic Systems : Pd-based catalysts (e.g., Pd(dba)₂) improve coupling yields in pyrimidine functionalization .
- Example Data :
| Step | Yield Improvement Strategy | Result |
|---|---|---|
| Piperazine Coupling | Use 10 mol% Pd(OAc)₂ | 75% → 88% yield |
| Thiadiazole Formation | Replace HCl with TFA | Reduced hydrolysis byproducts |
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how should researchers address contradictory results?
- Methodological Answer :
- Primary Assays :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays for target profiling (e.g., CDK or JAK kinases).
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) with MIC/MBC determination.
- Contradiction Resolution :
- Replicate assays with orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Validate target engagement via CETSA (Cellular Thermal Shift Assay).
- Case Study : Discrepancies in IC₅₀ values may arise from assay buffer pH; adjust to physiological conditions (pH 7.4) using ammonium acetate buffers .
Q. How can computational modeling guide the rational design of analogs with improved target binding affinity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the thiadiazole moiety and ATP-binding pockets.
- MD Simulations : Analyze piperazine flexibility and hydrophobic interactions with dimethylpyrimidine groups.
- QSAR Models : Corclude substituent effects (e.g., cyclopropyl vs. methyl groups) on logP and binding energy .
Q. What strategies mitigate compound instability during long-term storage or in biological matrices?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the thiadiazole ring under acidic/basic conditions; oxidative degradation of cyclopropane.
- Stabilization Methods :
- Store at -20°C in amber vials with desiccants.
- Use lyophilization for aqueous solutions.
- Add antioxidants (e.g., BHT) to in vitro assays.
- Analytical Validation : Monitor stability via forced degradation studies (40°C/75% RH for 4 weeks) .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported biological activity across different studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, serum concentrations).
- Orthogonal Validation : Use CRISPR knockouts or siRNA silencing to confirm target specificity.
- Example : Variability in antimicrobial activity may stem from differences in bacterial efflux pump expression; include efflux inhibitors (e.g., PAβN) in assays .
Q. What experimental controls are critical for ensuring reproducibility in SAR studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
